molecular formula C34H28F5NO5 B557243 Fmoc-Tyr(tBu)-OPfp CAS No. 86060-93-7

Fmoc-Tyr(tBu)-OPfp

Cat. No. B557243
CAS RN: 86060-93-7
M. Wt: 625.6 g/mol
InChI Key: ADOSTZDWXCEVJP-VWLOTQADSA-N
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Description

“Fmoc-Tyr(tBu)-OH” is a derivative of tyrosine that is commonly used in solid phase peptide synthesis . It is also known as "Fmoc-O-tert-butyl-L-tyrosine" .


Synthesis Analysis

“Fmoc-Tyr(tBu)-OH” is used in peptide synthesis as an amino acid protection monomer . It is the preferred tyrosine derivative for solid phase peptide synthesis by Fmoc protocols . The use of “Fmoc-Tyr(tBu)-OH” in peptide synthesis is more efficient, as none of the activated amino acids are used unproductively in acylating exposed tyrosine side-chains . The use of “Fmoc-Tyr(tBu)-OH” also eliminates all potential for side products arising from the acylation of the tyrosine side-chain .


Molecular Structure Analysis

“Fmoc-O-tert-butyl-L-tyrosine” belongs to L-tyrosine compounds. Its molecular structure contains a chiral center, so it can exist two enantiomers and has optical activity .


Chemical Reactions Analysis

When a solution of “Fmoc-Tyr(tBu)-OH” dissolved in DMF is mixed together with a solution of piperidine and DMF mixed at a 1:4 ratio, a deprotection reaction of the Fmoc group will occur at room temperature .


Physical And Chemical Properties Analysis

“Fmoc-Tyr(tBu)-OH” is a white to light yellow crystalline powder. It is insoluble in water and petroleum ether, soluble in ethyl acetate, methanol, and DMF. Its melting point is 150-151°C .

Scientific Research Applications

  • Phosphotyrosine Peptides Synthesis : Fmoc-Tyr(tBu)-OPfp facilitates the synthesis of tyrosine phosphorylated peptides. It was used to synthesize phosphopeptides, which are fragments of murine adipocyte lipid binding protein, showing high yield and purity without byproducts like pyrophosphates (Krog-Jensen, Christensen, & Meldal, 1999).

  • High Yield O-Glycopeptide Synthesis : This compound is crucial in the high yield and stereoselective synthesis of O-glycopeptides. It demonstrates significant efficacy in glycosylation reactions for peptide resin coupling, providing a rapid and stereoselective method for routine O-glycopeptide synthesis (Gangadhar, Jois, & Balasubramaniam, 2004).

  • Glycopeptide Synthesis for Glycogenin : Fmoc-Tyr(tBu)-OPfp has been used in the solid-phase synthesis of glycopeptides related to glycogenin, showing its utility in generating complex glycosylated peptides (Jansson et al., 1996).

  • Synthesis of Glycosylated Tyrosine Derivatives : The compound is essential in the synthesis of glycosylated tyrosine derivatives for solid-phase glycopeptide synthesis. Different glycosylation procedures were evaluated, highlighting its versatility in peptide synthesis (Jensen, Meldal, & Bock, 1993).

  • Preventing Aspartimide Formation : It's used in Fmoc/tBu solid-phase peptide synthesis, particularly in preventing aspartimide formation, a common problem in peptide synthesis (Behrendt, Huber, Marti, & White, 2015).

Safety And Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology .

properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28F5NO5/c1-34(2,3)45-19-14-12-18(13-15-19)16-25(32(41)44-31-29(38)27(36)26(35)28(37)30(31)39)40-33(42)43-17-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-15,24-25H,16-17H2,1-3H3,(H,40,42)/t25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOSTZDWXCEVJP-VWLOTQADSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28F5NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70447069
Record name Fmoc-Tyr(tBu)-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Tyr(tBu)-OPfp

CAS RN

86060-93-7
Record name Fmoc-Tyr(tBu)-OPfp
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70447069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-a-Fmoc-O-t.-butyl-L-tyrosin pentafluorphenyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
C Krog-Jensen, MK Christensen, M Meldal - Letters in Peptide Science, 1999 - Springer
A new and facile synthesis of tyrosine phosphorylated peptides has been developed.N α -Fmoc-Tyr(tBu)-OPfp was treated with TFA, phosphorylated with phosphorous oxychloride and …
Number of citations: 9 link.springer.com
RA Balaji, T Sasaki, P Gopalakrishnakone, K Sato… - FEBS letters, 2000 - Elsevier
Spider venoms contain toxins that specifically immobilize and kill insects. We report the purification and characterization of a new insect-specific toxin named covalitoxin-II (Cvtx-II; mass, …
Number of citations: 28 www.sciencedirect.com
H Franzyk, JW Grzeskowiak, DB Tikhonov… - …, 2014 - Wiley Online Library
Philanthotoxin‐433 (PhTX‐433) is a known potent inhibitor of ionotropic glutamate receptors, and analogues have been synthesised to identify more potent and selective antagonists. …
M Haramura, A Okamachi, K Tsuzuki… - Journal of medicinal …, 2002 - ACS Publications
A series of cyclic peptides having the general structure H-Phe-c[-N ε -Lys-X-NH-(CH 2 ) n -CO-] were designed on the basis of structure−activity relationship studies of motilin. All were …
Number of citations: 14 pubs.acs.org
J Bondebjerg, M Grunnet, T Jespersen… - …, 2003 - Wiley Online Library
A bicyclic thioether analogue of α‐conotoxin G1, a neurotoxin found in the venom of cone snails, was synthesized on solid phase. Two successive intramolecular on‐bead cyclizations …
S Peters, M Meldal, K Bock - Modern Methods in Carbohydrate …, 2020 - taylorfrancis.com
An overview of convenient methodology and techniques used in solid phase glycopeptide synthesis by the building block approach is given. The practical details of importance in …
Number of citations: 4 www.taylorfrancis.com
B Ridder, TC Foertsch, A Welle, DS Mattes… - Applied Surface …, 2016 - Elsevier
Poly(dimethylacrylamide) (PDMA) based matrix materials were developed for laser-based in situ solid phase peptide synthesis to produce high density arrays. In this specific array …
Number of citations: 5 www.sciencedirect.com
AE Spatola - Combinatorial Peptide and Nonpeptide Libraries: A …, 2008 - books.google.com
Cyclic peptides represent attractive lead candidates for new drug discovery. Cyclization lowers conformational flexibility and removes exopeptidase vulnerable sites when head-to-tail …
Number of citations: 6 books.google.com
K Uray, F Hudecz - Molecular diversity, 2012 - Springer
Identification of protein epitopes via combinatorial chemistry was one of the most important discoveries of the past three decades. Mapping of linear antibody epitopes can be achieved …
Number of citations: 6 link.springer.com
G Paris, J Heidepriem, A Tsouka, Y Liu… - Advanced …, 2022 - Wiley Online Library
Laser‐induced forward transfer (LIFT) is a rapid laser‐patterning technique for high‐throughput combinatorial synthesis directly on glass slides. A lack of automation and precision limits …
Number of citations: 10 onlinelibrary.wiley.com

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